molecular formula C4H9Br B13836485 1-Bromobutane-1,1,2,2-d4

1-Bromobutane-1,1,2,2-d4

Cat. No.: B13836485
M. Wt: 141.04 g/mol
InChI Key: MPPPKRYCTPRNTB-KHORGVISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .

Industrial Production Methods:

In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .

Chemical Reactions Analysis

Types of Reactions:

1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).

    Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.

    Magnesium (Mg): For Grignard reagent formation.

Major Products:

    Substitution: Produces various substituted butanes depending on the nucleophile.

    Elimination: Forms butenes.

    Grignard Reagent: Forms butyl magnesium bromide.

Scientific Research Applications

1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:

    NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.

    Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.

    Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.

    Material Science: Involved in the synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .

Comparison with Similar Compounds

Uniqueness:

1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .

Properties

Molecular Formula

C4H9Br

Molecular Weight

141.04 g/mol

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriobutane

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2

InChI Key

MPPPKRYCTPRNTB-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])Br

Canonical SMILES

CCCCBr

Origin of Product

United States

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